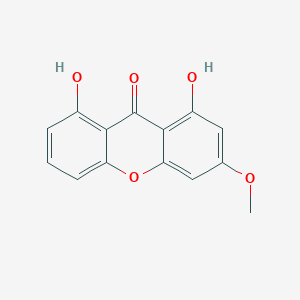
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is characterized by its unique structure, which includes two hydroxyl groups and one methoxy group attached to the xanthone core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves the reaction of salicylic acid with phenol derivatives under acidic conditions.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of aryl aldehydes with phenol derivatives.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes to form the xanthone structure.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acids with arynes.
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further research in drug development .
Medicine: In medicine, derivatives of xanthone, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, are being explored for their potential therapeutic effects. Research has shown promise in areas such as cancer treatment, diabetes management, and neuroprotection .
Industry: Industrially, xanthone derivatives are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Swerchirin): Similar in structure but with an additional methoxy group.
1-Hydroxyxanthone: Lacks the methoxy group and has different biological activities.
α-Mangostin: A naturally occurring xanthone with additional hydroxyl and methoxy groups, known for its potent biological activities.
Uniqueness: 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39731-32-3 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-9(16)13-11(6-7)19-10-4-2-3-8(15)12(10)14(13)17/h2-6,15-16H,1H3 |
InChI Key |
OWROAXRUPFOHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


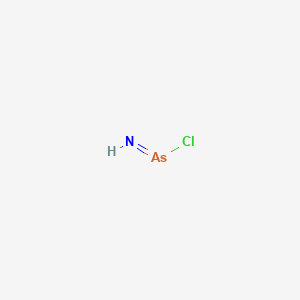

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
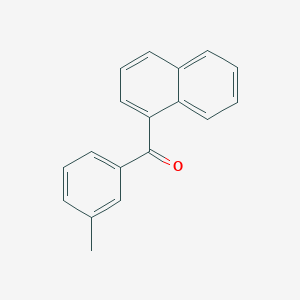
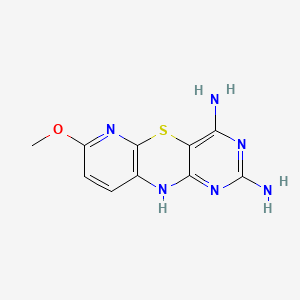
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
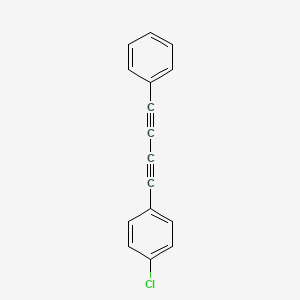
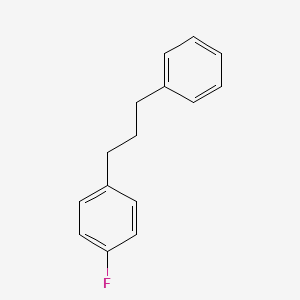
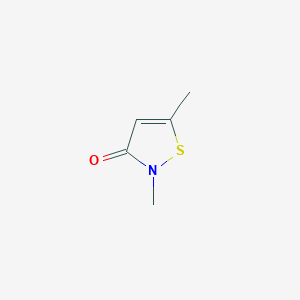

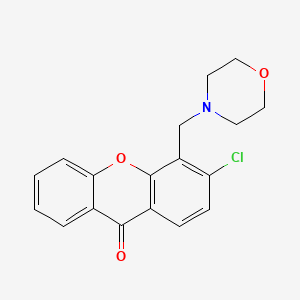
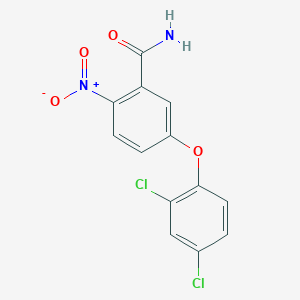
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
